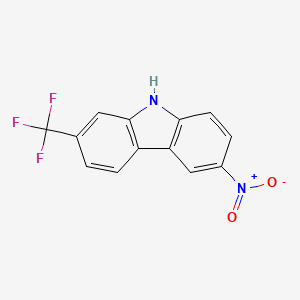![molecular formula C12H17NO2 B12599647 (R)-N-[(R)-alpha-Methylbenzyl]-2-methyl-beta-alanine CAS No. 627509-98-2](/img/structure/B12599647.png)
(R)-N-[(R)-alpha-Methylbenzyl]-2-methyl-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine is a chiral amino acid derivative. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group on the beta carbon. The stereochemistry of the compound is defined by the ®-configuration at both the alpha and beta positions, which can influence its reactivity and interaction with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-alpha-methylbenzylamine and 2-methylacrylic acid.
Amidation Reaction: The ®-alpha-methylbenzylamine is reacted with 2-methylacrylic acid under amidation conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine.
Industrial Production Methods
In an industrial setting, the production of ®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine may involve:
Large-Scale Amidation: Scaling up the amidation reaction using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency and scalability.
Automated Purification: Utilizing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN) under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, binding to the active site and altering the enzyme’s activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate binding.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-N-[(S)-alpha-Methylbenzyl]-2-methyl-beta-alanine: The enantiomer of the compound with (S)-configuration.
N-Benzyl-2-methyl-beta-alanine: Lacks the chiral center at the alpha position.
N-[®-alpha-Methylbenzyl]-beta-alanine: Lacks the methyl group on the beta carbon.
Uniqueness
®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. The presence of both ®-configurations at the alpha and beta positions distinguishes it from other similar compounds and can result in different biological activities and applications.
Properties
CAS No. |
627509-98-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2R)-2-methyl-3-[[(1R)-1-phenylethyl]amino]propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(12(14)15)8-13-10(2)11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3,(H,14,15)/t9-,10-/m1/s1 |
InChI Key |
RLDYLNBTVOECPS-NXEZZACHSA-N |
Isomeric SMILES |
C[C@H](CN[C@H](C)C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(CNC(C)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



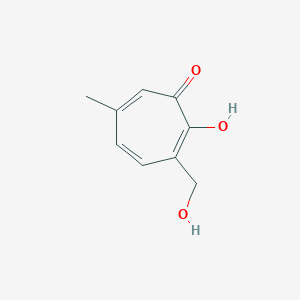
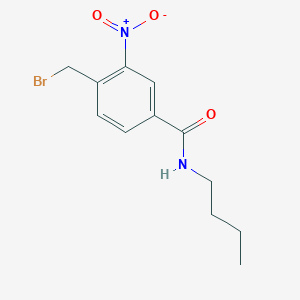
![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)
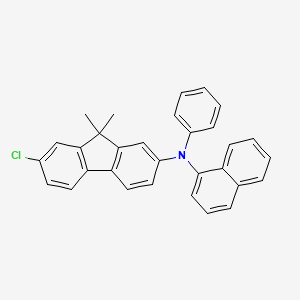

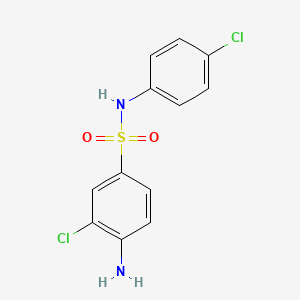
![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)
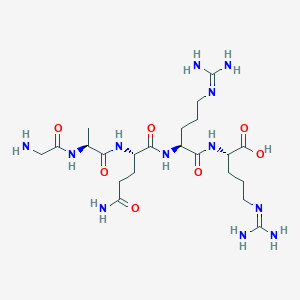

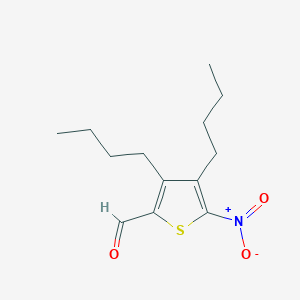
![Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate](/img/structure/B12599631.png)
